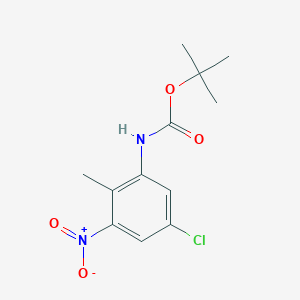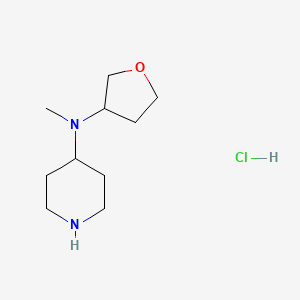
4,4'-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline)
Descripción general
Descripción
4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) is an aromatic compound with the molecular formula C52H60N2O2S and a molecular weight of 777.1 g/mol. This compound is primarily used in scientific research and has a wide range of applications, including its use in the synthesis of polysulfone and other advanced materials.
Métodos De Preparación
The synthesis of 4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) typically involves the reaction of 4-tert-butylaniline with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of advanced materials, such as polysulfone and other high-performance polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) involves its interactions with molecular targets and pathways within biological systems. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function . Additionally, the aromatic rings in the compound can engage in π-π interactions with other aromatic molecules, influencing various biochemical processes .
Comparación Con Compuestos Similares
4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) can be compared with other similar compounds, such as:
4,4’-Di-tert-butyldiphenylamine: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline: This compound contains a bromine atom instead of the sulfonyl group, leading to distinct reactivity patterns and applications.
The uniqueness of 4,4’-Sulfonylbis(N,N-bis(4-(tert-butyl)phenyl)aniline) lies in its sulfonyl group, which imparts specific chemical and biological properties that are not present in its analogs .
Propiedades
IUPAC Name |
4-tert-butyl-N-[4-[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]sulfonylphenyl]-N-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N2O2S/c1-49(2,3)37-13-21-41(22-14-37)53(42-23-15-38(16-24-42)50(4,5)6)45-29-33-47(34-30-45)57(55,56)48-35-31-46(32-36-48)54(43-25-17-39(18-26-43)51(7,8)9)44-27-19-40(20-28-44)52(10,11)12/h13-36H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVFTGCIKWMZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)
![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)



![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)

![tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B3321963.png)

